1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea
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Overview
Description
1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea is an organic compound characterized by the presence of a dimethylphenyl group and an isobutoxyamidinourea moiety
Preparation Methods
The synthesis of 1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea typically involves multiple steps, starting with the preparation of the dimethylphenyl precursor. One common synthetic route includes the reaction of 2,6-dimethylphenyl isocyanate with isobutylamine under controlled conditions to form the desired amidinourea compound. Industrial production methods may involve the use of solid acid catalysts and elevated temperatures to optimize yield and purity .
Chemical Reactions Analysis
1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-(2,6-Dimethylphenyl)-3-isobutoxyamidinourea can be compared with similar compounds such as:
2,6-Dimethylphenyl isothiocyanate: Used in the preparation of derivatized β-cyclodextrins and other functionalized compounds.
N-(2,6-Dimethylphenyl)chloroacetamide: Utilized in the synthesis of lidocaine and other pharmaceuticals.
4-Bromobenzaldehyde N-(2,6-Dimethylphenyl)semicarbazone: Known for its inhibitory effects on bacterial toxins and viruses.
Properties
CAS No. |
77160-13-5 |
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Molecular Formula |
C14H23ClN4O2 |
Molecular Weight |
314.81 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(E)-N'-(2-methylpropoxy)carbamimidoyl]urea;hydrochloride |
InChI |
InChI=1S/C14H22N4O2.ClH/c1-9(2)8-20-18-13(15)17-14(19)16-12-10(3)6-5-7-11(12)4;/h5-7,9H,8H2,1-4H3,(H4,15,16,17,18,19);1H |
InChI Key |
QPSHOIBNLYULSP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N/C(=N/OCC(C)C)/N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=NOCC(C)C)N.Cl |
Origin of Product |
United States |
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